Molecular Identity and Synthetic Outcome: Dioxolane vs. Ethyl Congener
The dioxolane-protected aldehyde (target compound, MW 313.35) is the documented starting material for the synthesis of pioglitazone metabolite M‑VI (ketone 10), whereas the 5‑ethyl analog 4-[2-(5-ethyl-2-pyridyl)ethoxy]benzaldehyde (MW 255.31) yields pioglitazone drug substance [1]. The dioxolane ring contributes an additional C₃H₄O₂ unit (ΔMW 58.04 Da) and acts as a latent ketone, allowing late-stage deprotection to the metabolically relevant pyridyl ketone. No commercial supplier offers the ethyl analog as a substitute for metabolite synthesis because the final product differs chemically and biologically .
| Evidence Dimension | Molecular weight and synthetic destination |
|---|---|
| Target Compound Data | MW 313.35 g/mol; yields pioglitazone metabolite M‑VI (ketone 10) upon deprotection and condensation |
| Comparator Or Baseline | 4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzaldehyde; MW 255.31 g/mol; yields pioglitazone base |
| Quantified Difference | ΔMW = +58.04 Da (dioxolane acetal); distinct final product (metabolite vs. parent drug) |
| Conditions | Synthetic pathway per Tanis et al. (1996) J. Med. Chem. 39:5053-5063 |
Why This Matters
Procurement of the incorrect aldehyde leads to the wrong final compound, wasting synthesis resources and invalidating metabolite-specific analytical methods.
- [1] Tanis SP, Parker TT, Colca JR, Fisher RM, Kletzein RF. Synthesis and biological activity of metabolites of the antidiabetic, antihyperglycemic agent pioglitazone. J Med Chem. 1996;39(26):5053-5063. doi:10.1021/jm9605694 View Source
